molecular formula C18H18N4O2S B2358799 N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide CAS No. 713128-21-3

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2358799
CAS No.: 713128-21-3
M. Wt: 354.43
InChI Key: MEJZEQIGOINDOM-UHFFFAOYSA-N
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Description

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Scientific Research Applications

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, they have a great future in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of Allylamino Group: The allylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoxaline derivative with an allylamine in the presence of a suitable base.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate compound with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Allylamine in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    N-alkyl-quinoxaline derivatives: Similar compounds with different alkyl groups.

    Quinoxaline sulfonamides: Compounds with different sulfonamide groups.

Uniqueness

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is unique due to the presence of the allylamino group, which enhances its biological activity and specificity. The combination of the quinoxaline core and the sulfonamide group also contributes to its diverse range of applications and effectiveness in various fields.

Properties

IUPAC Name

3-methyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-11-19-17-18(21-16-10-5-4-9-15(16)20-17)22-25(23,24)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJZEQIGOINDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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